
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. In
Scientific Research Applications
Stability and Decomposition
Research on related urea derivatives, such as chlormerodrin (a chloromercurio urea compound), has investigated their stability and decomposition pathways in aqueous solutions. Factors influencing decomposition and the nature of decomposition products were examined, highlighting the importance of understanding the stability of urea derivatives for their application in various fields (Cree, 1971).
Herbicide Degradation
Studies on substituted urea herbicides, like linuron and isoproturon, have explored their sorption and degradation in soils. This research provides insights into the environmental fate of these chemicals, their persistence, and the factors affecting their degradation, which is crucial for developing environmentally friendly herbicide formulations (Cox & Walker, 1999).
Antimicrobial and Antifungal Activity
Research has also focused on the synthesis and antimicrobial evaluation of novel imidazole ureas containing dioxaphospholanes. Such studies indicate the potential of urea derivatives in developing new antimicrobial agents with specific applications in medicine and agriculture (Rani et al., 2014).
Environmental and Biofilm Studies
The architecture and spatial organization of bacterial biofilms degrading the phenylurea herbicide linuron have been investigated. This research underscores the potential of microbial consortia in bioremediation strategies to degrade environmental pollutants, including phenylurea compounds (Breugelmans et al., 2008).
Chemical Synthesis and Reactions
Urea derivatives have been explored for their roles in chemical synthesis, such as the facile carbamoylation of nucleophiles under neutral conditions. This highlights the synthetic versatility of urea compounds in organic chemistry, providing pathways for creating a wide range of chemically and biologically active molecules (Hutchby et al., 2009).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-chlorophenyl)-2-methoxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-17(23-2,12-6-5-7-13(18)10-12)11-20-16(22)21-15-9-4-3-8-14(15)19/h3-10H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHSMYCHPPTIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
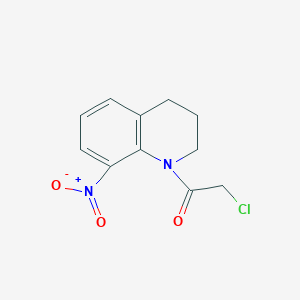


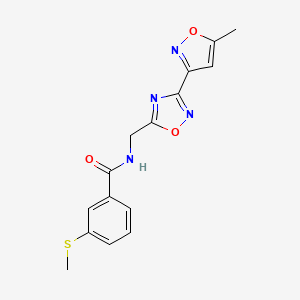
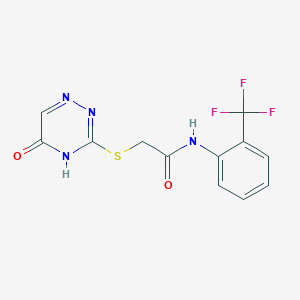
![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)
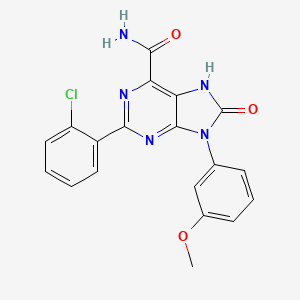

![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)
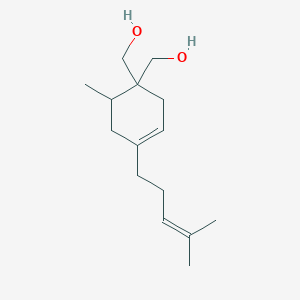
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
